2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 689262-70-2
VCID: VC7689298
InChI: InChI=1S/C23H20F3N3O2S2/c1-14-11-18-20(33-14)21(31)29(12-15-7-3-2-4-8-15)22(28-18)32-13-19(30)27-17-10-6-5-9-16(17)23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30)
SMILES: CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4
Molecular Formula: C23H20F3N3O2S2
Molecular Weight: 491.55

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 689262-70-2

Cat. No.: VC7689298

Molecular Formula: C23H20F3N3O2S2

Molecular Weight: 491.55

* For research use only. Not for human or veterinary use.

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide - 689262-70-2

Specification

CAS No. 689262-70-2
Molecular Formula C23H20F3N3O2S2
Molecular Weight 491.55
IUPAC Name 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C23H20F3N3O2S2/c1-14-11-18-20(33-14)21(31)29(12-15-7-3-2-4-8-15)22(28-18)32-13-19(30)27-17-10-6-5-9-16(17)23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30)
Standard InChI Key CLWBHQDOMGPENK-UHFFFAOYSA-N
SMILES CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4

Introduction

The compound "2-({3-Benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide" belongs to the thieno[3,2-d]pyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. These scaffolds are structurally related to purines and exhibit promising pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.

Synthesis Pathways

The synthesis of thieno[3,2-d]pyrimidines typically involves:

  • Cyclization of thiophene derivatives with guanidine or urea derivatives.

  • Introduction of functional groups through nucleophilic substitution or cross-coupling reactions.

For this compound:

  • The benzyl and methyl substitutions are introduced during cyclization.

  • The sulfanyl-acetamide moiety is added via thiol-mediated nucleophilic substitution.

Biological Activities

Thieno[3,2-d]pyrimidines exhibit significant biological activities due to their ability to interact with enzymes and receptors. The specific compound in focus shows potential in the following areas:

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been identified as effective inhibitors of enzymes like EZH2 (Enhancer of Zeste Homolog 2), which plays a role in cancer progression. Structural analogs have demonstrated IC50 values in the micromolar range against lymphoma and leukemia cell lines .

Antimicrobial Potential

Thieno[3,2-d]pyrimidines are known for their broad-spectrum antimicrobial activity against bacterial and fungal strains due to their ability to disrupt DNA synthesis .

Analytical Characterization

Key techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR): Confirms molecular structure through chemical shifts.

    • Proton NMR (1^1H NMR): Identifies aromatic and aliphatic protons.

    • Carbon NMR (13^{13}C NMR): Verifies carbon environments within the molecule.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

    • Example: Molecular ion peak corresponding to the formula C21H17F3N4O2SC_{21}H_{17}F_3N_4O_2S.

  • Infrared Spectroscopy (IR): Identifies functional groups via characteristic absorption bands.

    • Notable peaks include C=OC=O stretching (~1650 cm1^{-1}) and CFC-F stretching (~1200 cm1^{-1}).

Applications in Drug Development

This compound's unique structure makes it an attractive candidate for drug development:

  • Anticancer Drugs: Potential EZH2 inhibitors for hematological malignancies.

  • Anti-inflammatory Agents: Targeting enzymes like 5-LOX or COX pathways.

  • Antimicrobial Therapies: Broad-spectrum agents against resistant strains.

Data Table

PropertyValue/Description
Molecular FormulaC21H17F3N4O2SC_{21}H_{17}F_3N_4O_2S
Molecular Weight~462.45 g/mol
Core ScaffoldThieno[3,2-d]pyrimidine
Key SubstituentsBenzyl, Methyl, Trifluoromethylphenyl
Biological TargetsEZH2 enzyme; 5-lipoxygenase
Analytical TechniquesNMR, MS, IR

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